4-Butoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-Butoxybenzaldehyde, such as tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, involves effective oxidants like the HBr-DMSO system, showing the versatility in synthesizing benzaldehyde derivatives through various chemical pathways. Additionally, the synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde highlights the importance of O-alkylation and Vilsmeier-Hack reactions in creating substituted benzaldehydes, offering insights into methodologies that could be applied to 4-Butoxybenzaldehyde synthesis (Inagaki, Matsumoto, & Tsuri, 2003); (Lu Yong-zhong, 2011).
Molecular Structure Analysis
The molecular structure of benzene derivatives, including 4-Fluorobenzaldehyde, has been extensively studied, revealing the planar Cs symmetry structure and the significance of torsion in the formyl group. These findings contribute to understanding the molecular structure of 4-Butoxybenzaldehyde by analogy, emphasizing the role of electronic and steric effects in determining molecular conformation (Samdal, Strand, Tafipolsky, Vilkov, Popik, & Volden, 1997).
Chemical Reactions and Properties
The study on the transformation of Pentafluorobenzaldehyde into 4-Aryloxy-2,3,5,6-tetrafluorobenzaldehydes demonstrates the potential chemical reactions 4-Butoxybenzaldehyde could undergo, such as nucleophilic substitution in the presence of inorganic fluorides. This process is indicative of the reactivity and versatility of benzaldehyde derivatives in synthesizing complex molecules (Gryko, Wyrostek, Nowak‐Król, Abramczyk, & Rogacki, 2008).
Physical Properties Analysis
The solubility and solution thermodynamics study of 4-hydroxybenzaldehyde in various organic solvents provides a foundational understanding of how similar compounds, including 4-Butoxybenzaldehyde, might behave in different solvent environments. This research helps in predicting solubility trends and designing purification processes for related compounds (Wang, Xu, & Xu, 2017).
Chemical Properties Analysis
Investigations into the intermolecular interactions and molecular docking of 4-methoxybenzaldehyde shed light on the chemical properties of benzaldehyde derivatives, including hydrogen bonding and π-π interactions. These studies are crucial for understanding the chemical behavior and potential applications of 4-Butoxybenzaldehyde in various fields (Ghalla, ISSAOUI, Bardak, & Atac, 2018).
Scientific Research Applications
Solubility and Solution Thermodynamics
4-Butoxybenzaldehyde's solubility and solution thermodynamics are essential for its application in various fields. The study of solubility and solution thermodynamics of similar compounds, such as 4-hydroxybenzaldehyde, in different organic solvents provides valuable insights. This knowledge is crucial for determining the optimal conditions for the purification process and optimizing conditions for its bromination process, thereby enhancing its application in chemical synthesis and industrial processes (Wang, Xu, & Xu, 2017).
Phase Equilibria and Thermophysical Properties
Understanding the phase equilibria and thermophysical properties of compounds similar to 4-Butoxybenzaldehyde, such as 4-tert-butylbenzaldehyde, is crucial. This compound is used in manufacturing fragrances and agricultural chemicals, and knowledge of its vapor pressure, critical properties, density, viscosity, and surface tension is vital for its efficient and safe use in these industries (Kosuru et al., 2019).
Polymer Synthesis
4-Butoxybenzaldehyde can potentially play a significant role in polymer synthesis. For instance, 4-vinylbenzaldehyde, a related compound, has been used in the reversible addition fragmentation chain transfer (RAFT) polymerization, producing polymers with reactive aldehyde side chain substituents. This method offers a pathway to synthesize well-defined polymers with potential applications in material science and biochemistry (Sun, Cheng, & Wooley, 2007).
Solid Phase Organic Synthesis
The application of benzaldehyde derivatives in solid phase organic synthesis is another area of interest. Compounds like 4-hydroxybenzaldehyde have been used as linkers for solid phase organic synthesis, showcasing their utility in the synthesis of various organic compounds. This process is essential for developing pharmaceuticals and complex organic molecules (Swayze, 1997).
Electrocatalysis and Sensor Development
Electrocatalytic applications of benzaldehyde derivatives, such as 3,4-dihydroxybenzaldehyde, indicate potential uses of 4-Butoxybenzaldehyde in this field. These compounds can form electroactive films on electrodes, which can be used in the development of sensors and in electrocatalysis, particularly for the oxidation of biomolecules like NADH (Pariente, Lorenzo, & Abruña, 1994).
Safety And Hazards
4-Butoxybenzaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water .
properties
IUPAC Name |
4-butoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWMNHADTZZHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063992 | |
Record name | Benzaldehyde, 4-butoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Butoxybenzaldehyde | |
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Product Name |
4-Butoxybenzaldehyde | |
CAS RN |
5736-88-9 | |
Record name | 4-Butoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5736-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butoxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508762 | |
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Record name | Benzaldehyde, 4-butoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-butoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-butoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-BUTOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OP1TZF294 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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